molecular formula C13H20N2O3 B13593787 Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate

Cat. No.: B13593787
M. Wt: 252.31 g/mol
InChI Key: LPRVGJUEFIVJKK-LLVKDONJSA-N
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Description

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is a compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines, where tert-butyl carbamate is used as a reagent . The reaction conditions often involve the use of palladium catalysts and specific solvents like methylene chloride or chloroform.

Industrial Production Methods

Industrial production of tert-butyl carbamates generally involves the reaction of tert-butyl alcohol with isocyanates or carbamoyl chlorides. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .

Scientific Research Applications

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis to protect amino groups during various reaction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(4-(1-amino-2-hydroxyethyl)phenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[4-[(1S)-1-amino-2-hydroxyethyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m1/s1

InChI Key

LPRVGJUEFIVJKK-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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